Cas no 2306263-94-3 (4,5-dibromopyrazolo[1,5-a]pyridine)
4,5-dibromopyrazolo[1,5-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[1,5-a]pyridine, 4,5-dibromo-
- 4,5-dibromopyrazolo[1,5-a]pyridine
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- Inchi: 1S/C7H4Br2N2/c8-5-2-4-11-6(7(5)9)1-3-10-11/h1-4H
- InChI Key: YSGJHLRQACCWKN-UHFFFAOYSA-N
- SMILES: C12=CC=NN1C=CC(Br)=C2Br
4,5-dibromopyrazolo[1,5-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97668-100MG |
4,5-dibromopyrazolo[1,5-a]pyridine |
2306263-94-3 | 95% | 100MG |
¥ 3,201.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97668-250MG |
4,5-dibromopyrazolo[1,5-a]pyridine |
2306263-94-3 | 95% | 250MG |
¥ 5,121.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97668-500MG |
4,5-dibromopyrazolo[1,5-a]pyridine |
2306263-94-3 | 95% | 500MG |
¥ 8,540.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97668-1G |
4,5-dibromopyrazolo[1,5-a]pyridine |
2306263-94-3 | 95% | 1g |
¥ 12,804.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97668-5G |
4,5-dibromopyrazolo[1,5-a]pyridine |
2306263-94-3 | 95% | 5g |
¥ 38,412.00 | 2023-03-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00820766-250mg |
4,5-Dibromopyrazolo[1,5-a]pyridine |
2306263-94-3 | 97% | 250mg |
¥11760.0 | 2023-03-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97668-100mg |
4,5-dibromopyrazolo[1,5-a]pyridine |
2306263-94-3 | 95% | 100mg |
¥3198.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97668-250mg |
4,5-dibromopyrazolo[1,5-a]pyridine |
2306263-94-3 | 95% | 250mg |
¥5117.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97668-500mg |
4,5-dibromopyrazolo[1,5-a]pyridine |
2306263-94-3 | 95% | 500mg |
¥8534.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97668-1g |
4,5-dibromopyrazolo[1,5-a]pyridine |
2306263-94-3 | 95% | 1g |
¥12794.0 | 2024-04-22 |
4,5-dibromopyrazolo[1,5-a]pyridine Suppliers
4,5-dibromopyrazolo[1,5-a]pyridine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 4,5-dibromopyrazolo[1,5-a]pyridine
Introduction to 4,5-dibromopyrazolo[1,5-a]pyridine (CAS No: 2306263-94-3)
4,5-dibromopyrazolo[1,5-a]pyridine, identified by the Chemical Abstracts Service Number (CAS No) 2306263-94-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazolo[1,5-a]pyridine scaffold, a structure that is widely recognized for its versatile biological activities and potential applications in drug discovery. The presence of bromine substituents at the 4 and 5 positions enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The pyrazolo[1,5-a]pyridine core is a fused bicyclic system consisting of a pyrazole ring linked to a pyridine ring. This particular arrangement imparts unique electronic and steric properties to the molecule, making it an attractive candidate for further functionalization. The bromine atoms in 4,5-dibromopyrazolo[1,5-a]pyridine serve as excellent leaving groups, facilitating various chemical transformations such as Suzuki-Miyaura cross-coupling reactions, which are commonly employed in the synthesis of more complex organic molecules.
In recent years, 4,5-dibromopyrazolo[1,5-a]pyridine has been extensively studied for its potential pharmacological applications. The pyrazolo[1,5-a]pyridine scaffold is known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. Researchers have been particularly interested in its ability to interact with biological targets such as kinases and other enzymes involved in cellular signaling pathways. The brominated derivatives of this scaffold are especially noteworthy due to their enhanced binding affinity and selectivity.
One of the most compelling aspects of 4,5-dibromopyrazolo[1,5-a]pyridine is its utility as a building block in medicinal chemistry. The compound's structural features allow for easy modification at multiple sites, enabling the synthesis of a diverse array of derivatives with tailored biological properties. For instance, studies have demonstrated that substituents introduced at the 4 and 5 positions can significantly influence the compound's activity against various disease targets. This flexibility makes it an indispensable tool for chemists working on drug development.
Recent advancements in computational chemistry have further highlighted the importance of 4,5-dibromopyrazolo[1,5-a]pyridine in drug discovery. Molecular modeling techniques have been employed to predict the binding modes of this compound with target proteins, providing valuable insights into its mechanism of action. These studies have revealed that the bromine atoms play a crucial role in stabilizing interactions with biological receptors, thereby enhancing the compound's efficacy.
The synthesis of 4,5-dibromopyrazolo[1,5-a]pyridine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by halogenation steps to introduce the bromine substituents. The efficiency and scalability of these synthetic methods are critical for industrial applications where large quantities of the compound may be required for preclinical and clinical studies.
In conclusion,4,5-dibromopyrazolo[1,5-a]pyridine (CAS No: 2306263-94-3) is a versatile and highly reactive heterocyclic compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an invaluable asset for chemists and biologists working on drug discovery. As research in this field continues to evolve,4,5-dibromopyrazolo[1,5-a]pyridine is expected to play an even greater role in the development of novel therapeutic agents.
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